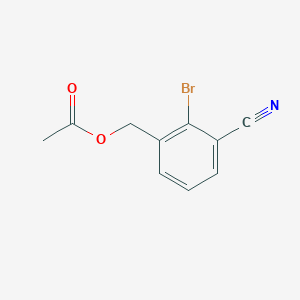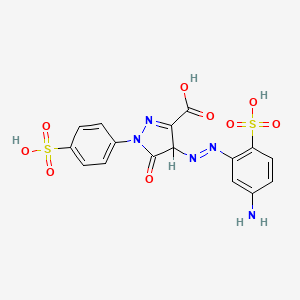
(R)-tert-butyl 3-(cyclopropanecarboxamido)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropylcarbonyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyl group. One common method is the use of di-tert-butyl dicarbonate as an electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
Industrial production of carbamates, including tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate, often involves the use of mild reaction conditions and efficient synthesis routes. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) can be employed . This method offers short reaction times and avoids overalkylation of the carbamate .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound . The cyclopropylcarbonyl group can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carbamates and derivatives with tert-butyl and cyclopropylcarbonyl groups. Examples include:
Uniqueness
tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Número CAS |
879275-58-8 |
|---|---|
Fórmula molecular |
C13H22N2O3 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-15)14-11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,16)/t10-/m1/s1 |
Clave InChI |
DZUBTKLPIBEHSR-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)C2CC2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


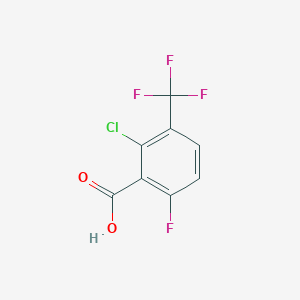
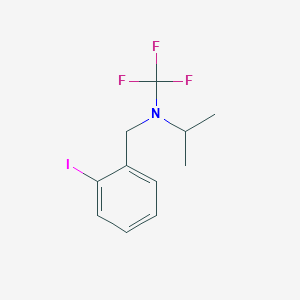
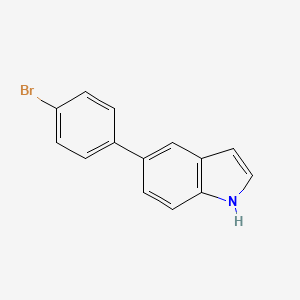
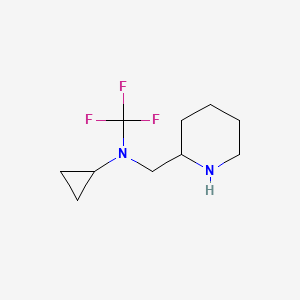
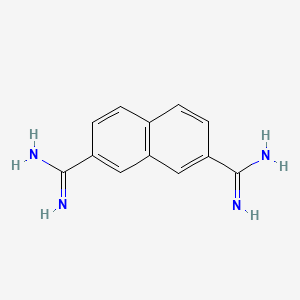
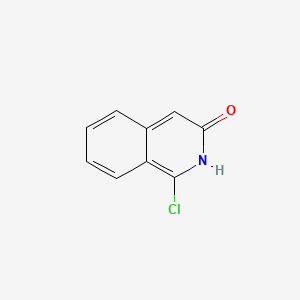
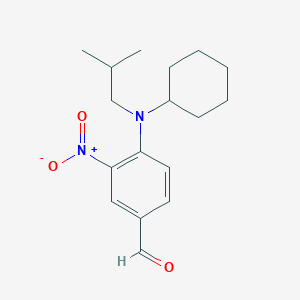
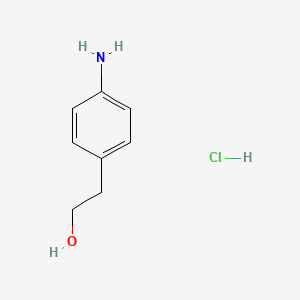
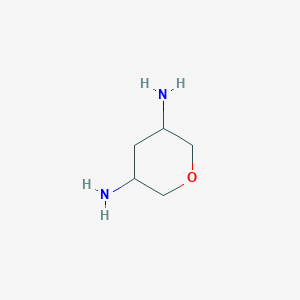

![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
